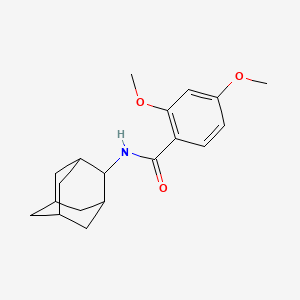

N-(Adamantan-2-YL)-2,4-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(10-15)23-2)19(21)20-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18H,5-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCULBCQJFNIFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for N-(Adamantan-2-YL)-2,4-dimethoxybenzamide

The construction of the this compound scaffold relies on robust and versatile chemical reactions. The primary approaches involve forming the central amide bond, followed by or preceded by modifications to the adamantane (B196018) and benzamide (B126) components.

The most straightforward method for synthesizing this compound is through direct amide bond formation. This involves the coupling of a 2-aminoadamantane (B82074) precursor with 2,4-dimethoxybenzoic acid or its activated derivative. Common coupling reagents are employed to facilitate this reaction, ensuring high yields and purity.

One prevalent method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), in conjunction with an activating agent like Hydroxybenzotriazole (HOBt). nih.gov The reaction is typically carried out in an appropriate solvent, with a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed. nih.gov This approach is widely used for the synthesis of various N-adamantyl amides due to its mild conditions and broad functional group tolerance.

Another strategy is the use of acyl chlorides. 2,4-dimethoxybenzoyl chloride can be reacted with 2-aminoadamantane in the presence of a base to yield the desired amide. This method is often faster but may be less suitable for sensitive substrates.

Table 1: Common Reagents for Direct Amide Formation

| Coupling Reagent | Activating Agent | Base | Typical Solvent |

| EDC.HCl | HOBt | DIPEA | DMF, DCM |

| DCC | DMAP | Triethylamine | THF, DCM |

| HBTU | - | DIPEA | DMF |

| Acyl Chloride | - | Pyridine, Triethylamine | DCM, Toluene |

EDC.HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; HOBt: Hydroxybenzotriazole; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium; DIPEA: N,N-diisopropylethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran.

Modifying the adamantane cage of this compound allows for the fine-tuning of its physicochemical properties, such as lipophilicity and solubility. Functionalization can be performed on the adamantane precursor before amide coupling or, in some cases, on the final compound.

A key strategy is the introduction of hydroxyl groups to create more polar analogues, such as adamantanol derivatives. nih.gov For instance, 3-amino-1-adamantanol can be used in place of 2-aminoadamantane to synthesize a hydroxylated analogue, potentially improving aqueous solubility. nih.gov While direct functionalization of the adamantane cage post-synthesis is challenging due to its chemical inertness, precursors with desired substituents are often synthesized first. The synthesis of adamantane itself can be achieved through the isomerization of tetrahydrodicyclopentadiene (B3024363) using catalysts like AlCl3. researchgate.net

Methods for introducing amino groups at the bridgehead position of adamantane, such as reacting a halo-adamantane with lithium metal followed by an aminating agent, have also been developed. google.com These aminated precursors can then be used to synthesize various amide derivatives. google.com

The benzamide portion of the molecule offers numerous possibilities for synthetic modification, allowing for the exploration of structure-activity relationships. Changes to the substitution pattern on the aromatic ring can significantly influence the compound's properties.

Modifications often involve starting with differently substituted benzoic acids in the initial amide formation step. For example, analogues could be synthesized using benzoic acids with alternative alkoxy groups, halogens, or nitro groups. The synthesis of various N-substituted benzamide derivatives has been demonstrated, showcasing the flexibility of modifying this part of the molecule. researchgate.net For instance, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles were created through a multi-step synthesis involving esterification, cyanation, cyclization, and aminolysis reactions, highlighting complex modifications that can be achieved on the benzamide core. mdpi.com

Furthermore, functional groups on the benzamide ring can be altered post-synthesis. For example, a nitro group could be reduced to an amine, which can then be further functionalized. Demethylation of the methoxy (B1213986) groups to yield hydroxyl groups is another potential modification, as seen in related compounds where a 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide was developed. wipo.intgoogle.com

Design and Synthesis of Novel Adamantane-Benzamide Analogues

The design of new analogues of this compound is driven by the goal of optimizing its properties for specific applications. This involves strategic introduction of various substituents and exploration of the compound's structural isomers and homologues.

The introduction of diverse substituents on either the adamantane or benzamide moiety is a key strategy in the design of novel analogues. The choice of substituent is often guided by the desire to modulate properties like solubility, lipophilicity, and biological activity.

On the adamantane ring, incorporating polar groups like hydroxyls is a common strategy to enhance water solubility. nih.gov The bulky and lipophilic nature of the adamantane cage is a defining feature, and its derivatization can lead to compounds with improved pharmacological profiles. nih.govnih.gov

For the benzamide moiety, a wide range of substituents can be introduced. This can be achieved by using a library of substituted benzoic acids in the synthesis. For example, introducing different functional groups on the phenyl core can alter the electronic and steric properties of the molecule. nih.govresearchgate.net The synthesis of thiazole-containing adamantane derivatives demonstrates the introduction of heterocyclic moieties to create novel compounds. nih.gov

Table 2: Examples of Substituent Modifications for Adamantane-Benzamide Analogues

| Moiety | Original Substituent | Potential New Substituent | Rationale for Modification |

| Adamantane | Hydrogen | Hydroxyl (-OH) | Increase polarity and solubility nih.gov |

| Adamantane | Hydrogen | Amino (-NH2) | Introduce a basic center, potential for further functionalization google.com |

| Benzamide | 2,4-Dimethoxy | 2,4-Dichloro | Modify electronic properties |

| Benzamide | 2,4-Dimethoxy | 2,4-Dihydroxy | Increase hydrogen bonding potential wipo.int |

| Benzamide | - | 5-Nitro | Introduce an electron-withdrawing group, precursor for an amino group |

The exploration of isomers and homologues is a critical aspect of analogue design. This involves changing the attachment point on the adamantane ring or altering the linker between the two main structural components.

A primary isomeric variation involves the use of 1-aminoadamantane instead of 2-aminoadamantane. This would result in N-(Adamantan-1-YL)-2,4-dimethoxybenzamide, where the benzamide group is attached to a bridgehead carbon of the adamantane cage. Syntheses involving 1-aminoadamantane are common in the literature for creating various derivatives. mdpi.comnih.govresearchgate.netnih.gov

Homologous compounds can be designed by inserting or modifying a linker between the adamantane and benzamide groups. For instance, using 1-(aminomethyl)adamantane would introduce a methylene (B1212753) spacer, potentially altering the compound's flexibility and binding characteristics. The synthesis of 1-adamantylmethylamine derivatives has been reported, which could serve as precursors for such homologous compounds. mdpi.com

Characterization Techniques in Synthetic Organic Research

Following the synthesis of this compound, its structural integrity and purity must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques, which are standard practice in synthetic organic chemistry.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of this compound.

In the ¹H NMR spectrum, the protons of the adamantyl cage would appear as a series of broad multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm, due to the rigid, polycyclic structure and complex spin-spin coupling. mdpi.comnih.gov The protons of the two methoxy groups on the benzoyl moiety would each give rise to a sharp singlet, likely around δ 3.8-4.0 ppm. The aromatic protons of the 2,4-dimethoxybenzoyl group would appear in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the aromatic ring. The amide proton (N-H) would be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would show characteristic signals for the adamantyl cage carbons, the two methoxy carbons (typically around δ 55-56 ppm), the aromatic carbons, and the carbonyl carbon of the amide group (typically in the range of δ 165-175 ppm). mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragment ion would likely be the adamantyl cation at m/z 135, resulting from the cleavage of the amide bond. nih.govnih.gov Other characteristic fragments would include ions corresponding to the 2,4-dimethoxybenzoyl moiety. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. nih.gov

Interactive Data Table: Expected Spectroscopic Data for this compound

| Analysis Type | Expected Observations | Typical Data Range/Value |

| ¹H NMR | Adamantyl Protons | δ 1.5-2.5 ppm (multiple broad signals) |

| Methoxy Protons | δ 3.8-4.0 ppm (two singlets) | |

| Aromatic Protons | δ 6.5-8.0 ppm (multiplets) | |

| Amide Proton (N-H) | Variable, broad singlet | |

| ¹³C NMR | Adamantyl Carbons | δ 25-50 ppm |

| Methoxy Carbons | δ 55-56 ppm | |

| Aromatic Carbons | δ 98-165 ppm | |

| Carbonyl Carbon | δ 165-175 ppm | |

| Mass Spec (EI) | Molecular Ion ([M]⁺) | Corresponding to C₁₉H₂₅NO₃ |

| Major Fragment | m/z 135 (Adamantyl cation) |

Purity Assessment and Chromatographic Methods

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com For this compound, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, would likely be used as the mobile phase. The compound's purity can be initially assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. jfda-online.comrsc.org A reversed-phase HPLC method would be suitable for this compound, using a C18 column and a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak.

Interactive Data Table: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica gel | Hexane/Ethyl Acetate | Reaction monitoring, purity check |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate gradient | Purification |

| RP-HPLC | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment |

Investigative Studies of Biological Activities and Molecular Mechanisms

Research on Antimelanogenic Activity and Associated Pathways

Extensive searches of scientific databases and research publications did not yield any studies investigating the antimelanogenic activity of N-(Adamantan-2-YL)-2,4-dimethoxybenzamide. While related adamantane-benzamide derivatives have been studied for these properties, no data exists specifically for this compound.

Modulation of Tyrosinase Activity and Melanin (B1238610) Synthesis in Cellular Models

There is no available research on the effects of this compound on tyrosinase activity or melanin synthesis in cellular models such as B16F10 melanoma cells.

Investigation of Signaling Cascades Affecting Melanogenesis

No studies were found that investigated the impact of this compound on the key signaling cascades involved in melanogenesis.

cAMP-Protein Kinase A (PKA)-cAMP Response Element-Binding Protein (CREB) Axis

Information regarding the modulation of the cAMP-PKA-CREB pathway by this compound is not present in the current scientific literature.

Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation

There are no published findings on the effect of this compound on the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β).

Microphthalmia-Associated Transcription Factor (MiTF) Expression Regulation

Research detailing the regulation of Microphthalmia-Associated Transcription Factor (MiTF) expression by this compound could not be located.

Structure Activity Relationship Sar and Structural Biology Research

Elucidation of Key Structural Features for Biological Activity

Role of the Adamantane (B196018) Moiety in Ligand-Target Interactions

The adamantane group is a highly lipophilic, rigid, and three-dimensional cage structure frequently incorporated into drug candidates to enhance their pharmacological profiles. pensoft.netmdpi.com Often described as a "lipophilic bullet," its primary role is to act as a hydrophobic anchor, fitting into nonpolar pockets within a protein's binding site. researchgate.net This enhances binding affinity through favorable van der Waals interactions and can improve a molecule's ability to cross lipid membranes, including the blood-brain barrier. pensoft.netresearchgate.net

In numerous classes of biologically active agents, the adamantane moiety orients the rest of the molecule into a position that facilitates optimal interactions with the target's active site. researchgate.net For instance, in studies of cholinesterase inhibitors, the adamantyl group was found to bind within the catalytic active site, engaging in alkyl/π interactions with key tryptophan and phenylalanine residues. mdpi.com Similarly, in research on glucocerebrosidase inhibitors, docking studies showed that an adamantylamide moiety could occupy a lipophilic cleft near the active site, enhancing drug potency. nih.gov This anchoring effect is crucial for the stability and in-vivo distribution of the drug. nih.gov Therefore, in N-(Adamantan-2-YL)-2,4-dimethoxybenzamide, the adamantane unit is expected to serve as a critical hydrophobic engagement element, securing the ligand within a target's binding pocket.

Influence of Substituents on the Benzamide (B126) Ring

The substitution pattern on the benzamide ring is a key determinant of a compound's biological activity, influencing its electronic properties, conformation, and potential for hydrogen bonding. The 2,4-dimethoxy substitution on the benzamide ring of the target compound introduces two electron-donating methoxy (B1213986) groups. These groups can significantly affect activity.

Studies on various benzamide derivatives show that the position and nature of substituents are critical. For example, research on N-substituted benzimidazole (B57391) derived benzamides revealed that methoxy and hydroxy groups can enhance antioxidant activity by acting as electron or hydrogen atom donors. nih.gov In a different context, the presence of a 2-hydroxy-4-methoxy substitution pattern on a phenyl ring led to selective antiproliferative activity against the MCF-7 cell line. nih.gov

The electronic effects of methoxy groups can also guide C-H activation in catalytic reactions, indicating their ability to influence the reactivity and interaction of the aromatic ring. mdpi.com Research on N-acylhydrazones demonstrated that electron-donating groups (like methyl) versus electron-withdrawing groups (like nitro) at the same position drastically alter the compound's chemical properties, such as acidity and hydrolysis susceptibility. beilstein-journals.org Thus, the 2,4-dimethoxy pattern in this compound is predicted to modulate its binding affinity and specificity through a combination of steric and electronic effects, potentially participating in hydrogen bonds or other non-covalent interactions within a receptor site.

Stereochemical Considerations and Activity

Stereochemistry is a critical factor in molecular recognition, as biological targets like enzymes and receptors are chiral. While the parent adamantane cage is achiral, substitution at the 2-position, as in the "adamantan-2-yl" group, creates a stereocenter. Consequently, this compound can exist as two distinct enantiomers, (R) and (S).

This chirality is highly significant for biological activity. The specific three-dimensional arrangement of atoms in each enantiomer will dictate how it fits into a chiral binding site. It is common for one enantiomer to exhibit significantly higher potency than the other. For example, computational studies on α-methoxy substituted dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) as anti-HIV agents correlated the most potent antiviral activity with the (R) absolute configuration at the stereogenic center. bohrium.com Dynamic NMR studies of N-methylpiperidine substituted with a 2-adamantyl group also highlight the distinct conformational preferences dictated by the attachment at this position. acs.org Research on diastereofacial selectivity in other 2-adamantyl derivatives further underscores the importance of the steric and electronic environment around this chiral center. acs.org Therefore, it is expected that the (R) and (S) enantiomers of this compound would display different biological activities and potencies.

Molecular Modeling and Computational Chemistry in SAR Studies

Computational methods are indispensable tools for predicting and rationalizing the interactions between a ligand and its biological target, thereby guiding the design of more potent and selective molecules.

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand binding. For adamantane-containing compounds, docking studies consistently show the adamantyl group occupying hydrophobic pockets. mdpi.comacs.org

Docking simulations for adamantane derivatives targeting various enzymes, such as cholinesterases mdpi.com, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) nih.govnih.gov, and urease mdpi.comuzh.ch, have been instrumental in identifying key interactions. These studies reveal that in addition to the hydrophobic interactions of the adamantane cage, the benzamide portion of the molecule often forms crucial hydrogen bonds or π-π stacking interactions with amino acid residues in the active site. For example, in a study of anti-dengue virus agents, docking simulations helped propose a mechanism of action for an N-(adamantan-1-yl)-4-sulfamoylbenzamide derivative. nih.govnih.gov For this compound, docking would be employed to predict its binding pose, estimate its binding affinity through scoring functions, and identify the specific residues it interacts with, providing a rationale for its biological activity.

Table 1: Examples of Docking Scores and Biological Activity for Adamantane Derivatives This table presents data from related adamantane compounds to illustrate the application of docking and activity assays. Data for the specific title compound is not available.

| Compound | Target | Docking Score (unitless) | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | DENV-2 NS2B/NS3 protease | - | 22.2 µM | nih.gov |

| N-(adamantan-1-yl)-4-sulfamoylbenzamide | DENV-2 NS2B/NS3 protease | - | 42.8 µM | nih.gov |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Urease | - | 1.20 µM | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Urease | - | 2.44 µM | mdpi.com |

| Memantine | SARS-CoV-2 E-protein | -8.5 kcal/mol | - | acs.org |

| Adapalene | SARS-CoV-2 E-protein | -10.0 kcal/mol | - | acs.org |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that may occur upon ligand binding. nih.govuzh.chnottingham.ac.uk

By simulating the protein-ligand complex in a solvated environment for periods ranging from nanoseconds to microseconds, researchers can verify if the key interactions predicted by docking are maintained over time. researchgate.netnih.gov These simulations provide insights into the flexibility of the ligand and the protein, the role of water molecules in the binding site, and can be used to calculate more accurate binding free energies. acs.orgnottingham.ac.uk For a molecule like this compound, MD simulations would be a critical follow-up to docking to confirm the stability of its binding mode, ensuring that the adamantane anchor remains lodged in its hydrophobic pocket and that the hydrogen bonds formed by the benzamide moiety are persistent. This validation is essential for confirming the predicted mechanism of action and for the rational design of improved analogues. nih.gov

Pharmacophore Modeling and Virtual Screening

No specific research found.

Mechanistic Insights from Structural and Computational Data

Identification of Crucial Binding Pockets and Interaction Residues

No specific research found.

Rational Design of Optimized Analogues

No specific research found.

Advanced Research Methodologies in Compound Evaluation

In Vitro Cellular Assays for Biological Response Assessment

In vitro assays are fundamental in the preliminary assessment of a compound's biological activity. They utilize cultured cells to observe the compound's effects at a cellular level, offering insights into its potential therapeutic applications and mechanisms of action.

Cell Culture Models for Mechanistic Studies

The initial evaluation of a novel adamantane (B196018) derivative typically involves screening against a panel of human cell lines to identify its primary biological activities. For instance, numerous studies on adamantane derivatives utilize cancer cell lines to assess anti-proliferative potential. nih.govnih.govnih.gov A recent 2025 study on two N′-(adamantan-2-ylidene)-substituted benzohydrazide (B10538) derivatives, which are structurally related to N-(Adamantan-2-YL)-2,4-dimethoxybenzamide, conducted in vitro antiproliferative activity assays. researchgate.net

Based on the evaluation of analogous compounds, a panel of cell lines would be selected to investigate this compound. This would likely include:

Cancer Cell Lines: To investigate potential anti-cancer effects, a diverse panel is often used. Examples from studies on related compounds include liver cancer (HepG2), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.govresearchgate.netnih.gov

Skin Cell Lines: Given that a similar adamantyl benzylbenzamide derivative, AP736, has shown antimelanogenic activity, human melanocytes and keratinocyte cell lines would be relevant for investigating effects on pigmentation and skin-related pathways. nih.gov

Immune Cell Lines: To assess potential anti-inflammatory or immunomodulatory effects, macrophage cell lines like THP-1 are commonly employed. mdpi.com

The primary output of these assays is often the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cell growth or metabolic activity.

Table 1: Illustrative Data from Cell Viability Assays (MTT Assay)

This table represents the type of data generated from cell culture experiments. The values are hypothetical and for illustrative purposes only, as no specific data for this compound has been published.

| Cell Line | Cell Type | Putative Target | Hypothetical IC₅₀ (µM) |

| HepG2 | Human Liver Cancer | Anti-proliferative | 15.5 |

| MCF-7 | Human Breast Cancer | Anti-proliferative | 22.1 |

| A549 | Human Lung Cancer | Anti-proliferative | 35.8 |

| B16-F10 | Murine Melanoma | Antimelanogenic | 8.2 |

Reporter Gene Assays for Pathway Activation

To understand how a compound affects specific signaling pathways, reporter gene assays are invaluable. These assays link the activation of a particular pathway to the expression of an easily measurable protein, such as luciferase or β-galactosidase. For a compound like this compound, this technique could be used to explore mechanisms suggested by the activities of related molecules.

For example, the related compound AP736 was found to suppress the cAMP-phosphokinase A-cAMP response element-binding protein (cAMP-PKA-CREB) signaling pathway. nih.gov To test for a similar effect, a CREB-luciferase reporter assay would be employed. In this setup, cells are engineered to express luciferase under the control of a promoter containing cAMP response elements (CRE). A decrease in luciferase activity in the presence of the compound would indicate suppression of the CREB pathway.

Enzyme Activity Assays

Many drugs function by inhibiting specific enzymes. Direct measurement of enzyme activity in the presence of a test compound is a crucial step in mechanistic studies. For this compound, several enzyme targets could be investigated based on the activities of other adamantane derivatives.

Tyrosinase Activity: As the key enzyme in melanin (B1238610) synthesis, its inhibition is a primary target for antimelanogenic agents. The activity of AP736 against melanogenic enzymes suggests that a tyrosinase activity assay would be a logical step. nih.gov

Urease and α-Glucosidase: Other adamantane derivatives have been evaluated for their inhibitory effects on enzymes like urease and α-glucosidase, which are relevant to bacterial pathogenesis and diabetes, respectively. rsc.org

Kinases: Given the prevalence of kinase inhibitors in cancer therapy, and the anti-proliferative activity of some adamantane compounds, a panel of kinase activity assays could reveal specific molecular targets. nih.gov

These assays typically use a purified enzyme and a substrate that produces a colorimetric or fluorescent signal upon conversion, allowing for precise quantification of inhibition.

Table 2: Illustrative Data from In Vitro Enzyme Inhibition Assays

This table shows potential results from enzyme activity assays. The values are hypothetical and for illustrative purposes only.

| Enzyme Target | Biological Process | Hypothetical IC₅₀ (µM) |

| Mushroom Tyrosinase | Melanogenesis | 12.8 |

| α-Glucosidase | Carbohydrate Metabolism | > 100 |

| Urease | Bacterial Function | 75.3 |

Molecular Biology Techniques for Gene and Protein Expression Analysis

To confirm the cellular effects observed and delve deeper into the molecular mechanisms, researchers analyze changes in gene and protein expression.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive technique used to measure the expression levels of specific genes. It would be used to validate the findings from reporter gene assays or to explore the compound's effect on genes related to a suspected biological pathway. For example, if this compound were being investigated for antimelanogenic properties, RT-qPCR would be used to measure the mRNA levels of key melanogenesis-related genes, such as Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Microphthalmia-associated transcription factor (MITF). A significant decrease in the expression of these genes would support the proposed mechanism of action.

Western Blotting for Protein Expression and Phosphorylation

Western blotting allows for the detection and quantification of specific proteins within a cell lysate. This technique is crucial for confirming that changes in gene expression translate to changes at the protein level. Furthermore, it can be used to assess the phosphorylation status of proteins, which is a key indicator of signaling pathway activation.

Following the example of the cAMP-PKA-CREB pathway, Western blotting would be used to measure the levels of total CREB and phosphorylated CREB (p-CREB). A reduction in the ratio of p-CREB to total CREB after treatment with the compound would provide strong evidence for the inhibition of this signaling cascade, corroborating findings from reporter gene assays. nih.gov Similarly, if the compound induced apoptosis in cancer cells, Western blotting could detect the cleavage of caspase-3, a key executioner of apoptosis. mdpi.com

Pre-Clinical Research Models (excluding human trials)

Pre-clinical research models are fundamental in bridging the gap between initial laboratory discoveries and potential therapeutic applications. These models, which include both live animal (in vivo) and excised tissue (ex vivo) studies, are designed to provide critical insights into the efficacy and mechanism of action of a compound in a complex biological environment.

In Vivo Proof-of-Concept Studies in Animal Models (e.g., melanogenesis, inflammation)

In vivo studies in animal models are indispensable for assessing the physiological effects of a compound. For a molecule like this compound, animal models can be used to investigate its potential roles in modulating skin pigmentation and inflammatory responses.

In the context of melanogenesis, a related adamantane derivative, 5-adamantan-1-yl-N-(2,4-dihydroxy-benzyl)-2,4-dimethoxy-benzamide (AP736), has been shown to attenuate melanin production in murine and human melanocytes. nih.gov This compound was found to suppress the expression of key melanogenic enzymes, including tyrosinase. nih.gov Animal models, such as darkly pigmented mice or guinea pigs, could be utilized to assess the depigmenting effects of a topically applied formulation of this compound. Changes in skin color can be visually and quantitatively assessed over a period of treatment.

Regarding inflammation, another adamantane-containing compound, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), has demonstrated efficacy in animal models of inflammation. nih.govresearchgate.net Specifically, AACBA was shown to reduce lipopolysaccharide-induced plasma interleukin-6 release and carrageenan-induced paw edema in rats. nih.govresearchgate.net To evaluate the anti-inflammatory potential of this compound, similar models could be employed. For instance, the carrageenan-induced paw edema model in rodents is a well-established method to screen for anti-inflammatory activity.

A hypothetical data table for such in vivo studies is presented below:

| Animal Model | Condition | Key Parameters Measured | Hypothetical Outcome with this compound |

| B16F10 mouse melanoma cells | Melanogenesis | Melanin content, Tyrosinase activity | Reduction in melanin synthesis and tyrosinase activity |

| Brownish guinea pigs | Hyperpigmentation | Skin color (L* value), Melanin index | Lightening of the skin, decreased melanin content |

| Wistar rats | Carrageenan-induced paw edema | Paw volume, Pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) | Reduction in paw swelling and cytokine levels |

| BALB/c mice | Lipopolysaccharide-induced inflammation | Plasma interleukin-6 levels | Decreased levels of circulating IL-6 |

Ex Vivo Tissue Analysis

Ex vivo tissue analysis provides a valuable platform to study the effects of a compound on intact tissue in a controlled laboratory setting. This methodology allows for the examination of cellular and molecular changes within the tissue architecture, offering a more physiologically relevant context than isolated cell cultures.

For investigating the effects on melanogenesis, skin explants from either human or porcine sources can be cultured. These explants maintain the structural integrity of the epidermis and dermis, including the presence of melanocytes. This compound could be applied topically to these explants, and the effects on melanin content and the expression of melanogenesis-related proteins could be analyzed using techniques such as histology and immunohistochemistry. A study on the related compound AP736 utilized artificial skin equivalents to demonstrate its anti-melanogenic effects. nih.gov

In the realm of inflammation, ex vivo models can also be employed. For example, skin explants can be treated with an inflammatory stimulus, such as lipopolysaccharide, to induce an inflammatory response. The subsequent application of this compound would allow for the assessment of its ability to mitigate the expression of pro-inflammatory markers.

Detailed research findings from such ex vivo analyses could be tabulated as follows:

| Tissue Model | Parameter Assessed | Methodology | Hypothetical Finding for this compound |

| Human skin explants | Melanin content | Fontana-Masson staining | Reduced melanin deposition in the basal layer of the epidermis |

| Human skin explants | Tyrosinase expression | Immunohistochemistry | Decreased expression of tyrosinase in melanocytes |

| Porcine skin explants | Inflammatory cytokine expression (e.g., IL-1β, TNF-α) | ELISA, RT-qPCR | Downregulation of pro-inflammatory cytokine mRNA and protein levels |

These advanced research methodologies are crucial for the comprehensive evaluation of this compound's pre-clinical profile. The data generated from these in vivo and ex vivo models would provide a solid foundation for understanding its potential therapeutic applications.

Future Directions and Research Opportunities

Expansion of the Adamantane-Benzamide Chemical Space

A primary avenue for future research lies in the systematic exploration of the chemical space surrounding N-(Adamantan-2-YL)-2,4-dimethoxybenzamide. The goal of such an expansion is to generate a library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. scispace.com Key modifications can be strategically introduced at three primary locations: the adamantane (B196018) cage, the benzamide (B126) ring, and the amide linker.

Adamantane Cage Modifications: The adamantane scaffold itself can be functionalized to modulate the molecule's properties. For instance, the oxidation of bridgehead carbons is a known metabolic pathway for adamantane-containing drugs. scispace.com Introducing substituents at these positions, such as fluorine, can block this metabolic route, thereby enhancing metabolic stability and increasing the compound's half-life, as demonstrated in studies of adamantanyl benzamide P2X7 receptor antagonists. scispace.com

Benzamide Ring Substitutions: The 2,4-dimethoxy substitution pattern on the benzamide ring is a critical determinant of the compound's electronic and steric properties. Future synthetic efforts could explore alternative substitution patterns or the introduction of different functional groups (e.g., halogens, nitro groups, or alkyl chains) to fine-tune binding affinities for specific targets and alter bioavailability. mdpi.comrsc.org

Linker and Isostere-Based Modifications: The amide bond provides structural rigidity. Introducing spacers or replacing the amide with bioisosteres (e.g., sulfonamides, ureas, or reversed amides) could alter the conformational flexibility and hydrogen bonding patterns of the molecule, potentially leading to engagement with new or different biological targets. mdpi.comresearchgate.net

| Modification Strategy | Rationale | Potential Outcome | Relevant Findings |

| Fluorination of Adamantane Cage | Block major metabolic pathways at bridgehead carbons. | Improved metabolic stability and pharmacokinetic profile. | Fluorinated adamantanyl benzamides showed a 6-fold increase in half-life in rat liver microsomes. scispace.com |

| Altering Benzamide Substituents | Modulate electronic properties and target interactions. | Enhanced binding affinity and selectivity for specific biological targets. | Synthesis of various N-alkylphenyl-3,5-dinitrobenzamide analogs led to potent anti-TB agents. rsc.org |

| Introduction of Spacers/Linkers | Modify spatial orientation and reach deeper into binding pockets. | Improved binding through new interactions with target residues. | Adding spacers to an amide linker was explored to maximize hydrophobic interactions in antitubercular agents. nih.gov |

| Bioisosteric Replacement of Amide | Change hydrogen bonding capacity and conformational freedom. | Discovery of novel activities and improved drug-like properties. | Adamantane-containing sulfonamides have shown significant anti-dengue virus activity. mdpi.com |

Discovery of Novel Biological Targets

The adamantane-benzamide scaffold is versatile, with derivatives showing activity against a wide range of biological targets. nih.gov This suggests that this compound and its future analogs could have therapeutic potential across multiple disease areas. A crucial future direction is the screening of this compound class against diverse biological targets to uncover novel activities.

Emerging research on adamantane derivatives has identified several promising target classes:

Ion Channels: Adamantane compounds have a well-documented history as ion channel modulators, most famously with Amantadine targeting the M2 proton channel of the influenza A virus. nih.govrsc.org More recently, adamantanyl benzamides have been identified as potent antagonists of the P2X7 receptor, an ion channel involved in neuroinflammation. scispace.com

Enzyme Inhibition: The rigid adamantane structure is an excellent scaffold for designing enzyme inhibitors. nih.gov Adamantane-based drugs that inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolase are on the market or in development. nih.gov Screening this compound against various enzyme families, such as kinases, proteases, or dehydrogenases, could yield novel therapeutic leads.

Central Nervous System (CNS) Receptors: The lipophilicity of the adamantane moiety often facilitates passage through the blood-brain barrier, making adamantane derivatives promising candidates for CNS disorders. nih.gov Memantine, an adamantane derivative, is a non-competitive NMDA receptor antagonist used to treat Alzheimer's disease. nih.gov Other potential CNS targets include sigma receptors, GABAergic systems, and AMPA channels. nih.govnih.gov

Anticancer Targets: Numerous adamantane derivatives have been investigated for their anticancer properties, targeting pathways like endoplasmic reticulum stress-induced apoptosis via Nur77 modulation or inhibiting enzymes such as sphingosine (B13886) kinase 2. dntb.gov.uanih.govnih.gov

| Potential Target Class | Rationale for Investigation | Example Adamantane Drugs/Leads | Supporting Evidence |

| Ion Channels (e.g., P2X7, M2) | Adamantane's known role as an ion channel modulator. | Amantadine, Adamantanyl benzamide P2X7 antagonists. | Adamantane derivatives are effective viral ion channel blockers and P2X7 receptor antagonists. nih.govscispace.com |

| Enzymes (e.g., DPP-IV, sEH, Kinases) | The scaffold is suitable for designing specific enzyme inhibitors. | Vildagliptin, Saxagliptin. | Adamantane-based drugs are successful enzyme inhibitors for diabetes management. nih.gov |

| CNS Receptors (e.g., NMDA, Sigma) | High lipophilicity often enables blood-brain barrier penetration. | Memantine. | Adamantane scaffolds are used to develop therapeutics for neurological disorders. nih.govnih.gov |

| Anticancer Pathways (e.g., Nur77) | Broad cytotoxic activity of adamantane derivatives against cancer cell lines. | Adaphostin, N1-(2-(adamantan-1-yl)-1H-indol-5-yl)-N2-(substituent)-1,2-dicarboxamides. | Adamantane-indole derivatives induce apoptosis in cancer cells by targeting Nur77. nih.gov |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and interactions of novel compounds, thereby guiding synthetic efforts. dntb.gov.ua For this compound and its analogs, a suite of computational methods can be employed to build predictive models of their behavior.

Molecular Docking: This technique can predict the preferred binding orientation of the compound within the active site of a potential biological target. Docking studies can help prioritize which analogs to synthesize and provide insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. dntb.gov.uanih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound's interaction with its target over time, offering information on the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.govdntb.gov.ua This can be crucial for understanding the mechanism of action at an atomic level.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity, and vibrational spectra of the molecule. researchgate.net Such calculations can help to rationalize experimental findings and to understand the intrinsic properties of the adamantane-benzamide scaffold.

| Computational Method | Application for Adamantane-Benzamide Research | Predicted Information | Reference Application |

| Molecular Docking | Predict binding mode in targets like P2X7, sigma-2 receptor, or various enzymes. | Binding affinity, orientation, and key interactions. | Docking studies were used to propose the mechanism of action for adamantane-sulfamoylbenzamides against the DENV protein. nih.gov |

| Molecular Dynamics (MD) | Simulate the stability of the ligand-protein complex over time. | Stability of binding pose, conformational changes, and free energy of binding. | MD simulations confirmed the stable binding of adamantane-based compounds within the sigma-2 receptor active site. nih.gov |

| Quantum Chemistry (DFT) | Calculate electronic structure, reactivity descriptors, and spectroscopic properties. | Molecular orbital energies, electrostatic potential, and vibrational frequencies. | DFT was used to analyze the structures and vibrational spectra of N′-(adamantan-2-ylidene) benzohydrazide (B10538). researchgate.net |

Development of Research Tools and Probes

Beyond direct therapeutic applications, this compound and its derivatives can be developed into valuable research tools to investigate biological processes. By modifying the parent compound to incorporate reporter moieties, it can be transformed into a molecular probe.

Future research could focus on synthesizing:

Radiolabeled Analogs: Introducing a radioactive isotope (e.g., tritium (B154650) ³H, or carbon-¹⁴C) would enable quantitative binding assays and autoradiography studies to map the distribution of target receptors in tissues.

Fluorescent Probes: Attaching a fluorescent tag to a non-critical position on the molecule would allow for visualization of the target's location and trafficking within living cells using techniques like fluorescence microscopy.

Affinity-Based Probes: Incorporating a photoreactive group could allow for covalent labeling of the biological target upon UV irradiation, facilitating target identification and validation.

These probes would be instrumental in confirming the biological targets of the adamantane-benzamide scaffold and in elucidating their roles in cellular signaling pathways. The development of adamantane-based ligands for the sigma-2 receptor highlights the utility of such scaffolds as research tools. nih.gov

Elucidation of Broader Biological System Interactions

A comprehensive understanding of a potential drug candidate requires looking beyond its primary target and evaluating its interactions within a complex biological system. Future investigations into this compound should include detailed pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) studies.

Key areas for exploration include:

Metabolic Stability: As previously noted, adamantane-containing compounds can be susceptible to metabolic oxidation. scispace.com In vitro studies using liver microsomes and hepatocytes from different species can identify major metabolites and metabolic pathways. scispace.com

Membrane Permeability and Transport: The lipophilic nature of the adamantane group generally suggests good membrane permeability. mdpi.com However, it is also important to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit bioavailability, particularly in the brain. scispace.com

Off-Target Profiling: Broad screening against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) is essential to identify potential unwanted interactions that could lead to side effects.

Understanding these broader interactions is critical for optimizing the scaffold for in vivo efficacy and for progressing any promising lead compounds toward clinical development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(Adamantan-2-YL)-2,4-dimethoxybenzamide?

- Methodological Answer : Synthesis optimization can be achieved through solvent selection, reaction time adjustments, and purification techniques. For example:

- Reflux Conditions : Ethanol reflux with stoichiometric control (e.g., 4-hour reflux for 94% yield in analogous adamantane-benzamide syntheses) .

- Catalyst Use : Imidazole-based intermediates in CHCl₃ under prolonged reflux (6 hours) may improve coupling efficiency, though yields may remain moderate (~22%) without further optimization .

- Purification : Slow crystallization from ethanol enhances purity, as demonstrated in adamantane-acetamide derivatives .

- Table 1 : Comparative Synthesis Conditions

| Method | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol Reflux | Ethanol | 4 | 94 | |

| CHCl₃ Reflux | CHCl₃ | 6 | 22 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR and IR Spectroscopy : Confirm functional groups (e.g., methoxy, amide) via ¹H/¹³C NMR and carbonyl stretching bands (~1668 cm⁻¹ in IR) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. For adamantane derivatives, triclinic P1 space groups are common, with intermolecular N–H⋯N and C–H⋯O interactions stabilizing the lattice .

- Elemental Analysis : Validate purity (e.g., C, H, N content within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

- Methodological Answer :

- Substituent Effects : Modifying methoxy groups or adamantane position (e.g., 1-yl vs. 2-yl) alters receptor binding. For P2X7 antagonists, 2-yl substitution enhances species-specific potency (human IC₅₀ = 18 nM vs. rat IC₅₀ = 29 nM in calcium flux assays) .

- Hydrogen-Bonding Networks : Conformational rigidity from intermolecular H-bonds (e.g., N–H⋯N) may reduce metabolic instability, as seen in anti-inflammatory adamantane derivatives .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

- Methodological Answer :

- Acute Inflammation : Lipopolysaccharide (LPS)-induced plasma interleukin-6 (IL-6) release in rodents, with dose-dependent inhibition (e.g., 10–30 mg/kg oral dosing) .

- Chronic Models : Collagen-induced arthritis (CIA) for prophylactic efficacy assessment, though therapeutic reversal may require adjunct mechanisms .

- Species Considerations : Rat models may underestimate potency due to lower P2X7 receptor affinity; humanized transgenic models are advised for translational relevance .

Q. How can crystallographic studies inform conformational analysis of this compound?

- Methodological Answer :

- Key Features : Adamantane’s gauche orientation relative to the benzamide plane (dihedral angles ~−100°) and dimerization via N–H⋯N bonds .

- Non-Classical Interactions : C–H⋯π and S⋯S contacts (3.62 Å) contribute to ribbon-like packing, impacting solubility and crystal habit .

- Table 2 : Crystallographic Parameters from Analogues

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space Group | Triclinic P1 | |

| H-Bond Length (N–H⋯N) | 2.89–3.12 Å | |

| Dihedral Angle (C–N–C) | −96.5° to −100.3° |

Q. What computational approaches complement experimental data for receptor binding studies?

- Methodological Answer :

- Docking Simulations : Use P2X7 receptor structures (PDB: 5X3B) to predict adamantane-2-yl interactions with ATP-binding pockets .

- MD Simulations : Assess stability of H-bonded dimers in lipid bilayers, correlating with membrane permeability data from YO-PRO-1 uptake assays .

Data Contradiction and Validation

Q. How should researchers address species-specific discrepancies in pharmacological data?

- Methodological Answer :

- Receptor Affinity Profiling : Validate cross-species P2X7 binding using radiolabeled ligands (e.g., ¹⁸F-fallypride PET imaging in primates vs. rodents) .

- Metabolic Stability Assays : Compare hepatic microsome clearance rates (human vs. rat) to adjust dosing regimens .

Q. What evidence supports the antioxidant potential of this compound?

- Methodological Answer :

- Structural Analogues : Adamantane-1-yl derivatives with dihydroxybenzyl groups show ROS scavenging in patent data, suggesting methoxy groups may be modified for similar activity .

- In Vitro Assays : DPPH radical scavenging and SOD mimetic assays can quantify antioxidant capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.